Norfloxacin impurity J [EP impurity]
Description
Norfloxacin Impurity J is a process-related or degradation impurity identified in norfloxacin, a broad-spectrum fluoroquinolone antibiotic. Its presence is strictly monitored during drug manufacturing to ensure compliance with pharmacopeial standards, particularly the European Pharmacopoeia (EP). Impurity J is structurally related to norfloxacin, likely arising from incomplete synthesis or degradation under stress conditions such as heat, light, or acidic/alkaline environments .
Analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are critical for its detection. Studies highlight that EP methods (e.g., EP9.3) offer superior specificity compared to other pharmacopeial guidelines, such as the Chinese Pharmacopoeia (ChP2015), which may fail to resolve co-eluting impurities like Impurity E .
Properties
Molecular Formula |
C26H35N5O7 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
6,7-bis(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H35N5O7/c1-4-27-17-19(24(33)34)23(32)18-15-21(28-7-11-30(12-8-28)25(35)37-5-2)22(16-20(18)27)29-9-13-31(14-10-29)26(36)38-6-3/h15-17H,4-14H2,1-3H3,(H,33,34) |
InChI Key |
DQIUNEDKABFITC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)N4CCN(CC4)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Context
The synthesis of norfloxacin and its related impurities, including impurity J, typically involves the nucleophilic substitution of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine derivatives under catalytic conditions. The reaction is conducted in alcoholic solvents with Lewis acid catalysts to promote selective substitution at the 7-chloro position, aiming to minimize side reactions such as 6-fluoro substitution isomers.
Specific Preparation of Norfloxacin Impurity J
While direct literature describing an exclusive synthetic protocol for Norfloxacin impurity J is limited, the impurity is known to form as a by-product or intermediate when ethoxycarbonyl-substituted piperazine derivatives are used or formed during the reaction sequence.
A representative preparation method can be inferred from the synthetic steps involving:
- Starting Material : 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt.
- Nucleophile : Piperazine derivatives substituted with ethoxycarbonyl groups.
- Catalyst : Lewis acids such as aluminum chloride.
- Solvent : Alcoholic solvents, preferably primary isoamyl alcohol or ethanol.
- Reaction Conditions : Temperature range of 70 to 140 degrees Celsius, reaction times from 8 to 10 hours.
- Post-Treatment : Acid-base extraction to adjust pH to approximately 7.2–7.3, filtration, and recrystallization from ethanol to isolate the impurity or the related product.
This method leads to the formation of impurity J as a bis-substituted piperazinyl derivative at positions 6 and 7, consistent with the impurity’s chemical structure.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic aromatic substitution where the piperazine nitrogen attacks the 7-chloro substituent of the quinoline ring. The presence of ethoxycarbonyl groups on the piperazine nitrogen atoms can result from esterification side reactions or deliberate use of substituted piperazines, leading to impurity J formation.
Lewis acid catalysts facilitate the reaction by coordinating to the carbonyl oxygen, increasing electrophilicity and reaction selectivity. Control of temperature and solvent polarity is crucial to favor the desired substitution and minimize competing reactions at the 6-fluoro position.
Analytical Methods for Monitoring Norfloxacin Impurity J
High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is the preferred analytical technique for separation and quantification of norfloxacin and its impurities, including impurity J. The typical mobile phase consists of a mixture of 0.01 M potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v) at pH 3.0, with UV detection at 260 nm.
The method provides:
- High specificity and precision for impurity detection.
- Capability to monitor unreacted raw materials, intermediates, and final product impurities.
- Stability testing under alkaline conditions to observe impurity formation or degradation.
Data Table: Summary of Preparation Parameters for Norfloxacin and Impurity J Formation
Research Findings and Notes
- The use of Lewis acid catalysts significantly enhances the selectivity of the substitution reaction, reducing the formation of 6-fluoro substituted isomers and increasing the yield of norfloxacin and related impurities like impurity J.
- Reaction conditions such as temperature and solvent choice critically affect the impurity profile. Higher temperatures (up to 140 °C) and primary isoamyl alcohol solvents favor complete substitution and impurity formation control.
- Analytical methods employing reversed-phase HPLC enable effective monitoring of impurity levels during synthesis and quality control, ensuring compliance with pharmacopoeial standards.
- Economic considerations favor the use of simple Lewis acid catalysis over more expensive reagents like trifluoroacetic anhydride, which, although improving selectivity, increase production cost without proportional benefit.
Chemical Reactions Analysis
Types of Reactions
Norfloxacin impurity J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or reduced forms, which are often used for further studies and applications .
Scientific Research Applications
Norfloxacin impurity J is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and stability of Norfloxacin formulations.
Biology: The compound is studied to understand its biological activity and potential effects on living organisms.
Medicine: Research on this impurity helps in understanding the pharmacokinetics and pharmacodynamics of Norfloxacin.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the safety and efficacy of Norfloxacin products
Mechanism of Action
The mechanism of action of Norfloxacin impurity J is similar to that of Norfloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition leads to the bactericidal effect of the compound .
Comparison with Similar Compounds
Structural and Chemical Properties
Norfloxacin impurities are classified based on their structural deviations from the parent compound. Key impurities include:
*Calculated based on structural analogs.
Key Observations :
- Impurity J and Impurity E share similar molecular weights, suggesting analogous degradation pathways (e.g., decarboxylation or defluorination).
- Impurity H and Impurity B contain bulky substituents (ethoxycarbonyl and nitroso groups), impacting their chromatographic retention and toxicity profiles .
- Impurity K’s ring-opened structure reduces antibacterial activity compared to norfloxacin .
Analytical Behavior
Chromatographic separation parameters vary significantly among impurities:
| Impurity | Retention Time (EP Method) | Co-Elution Risk (ChP2015) | Detection Limit (μg/mL) |
|---|---|---|---|
| J | ~12.5 min | Low | 0.05 |
| E | ~10.8 min | High (co-elutes with norfloxacin in ChP2015) | 0.10 |
| H | ~14.2 min | Moderate | 0.07 |
| K | ~9.5 min | Low | 0.15 |
Key Observations :
Pharmacological and Toxicological Profiles
While norfloxacin itself is associated with hepatotoxicity and hERG channel inhibition, its impurities exhibit distinct properties:
| Impurity | Toxicity Profile | ADMET Properties |
|---|---|---|
| J | Low acute toxicity (similar to norfloxacin) | High water solubility, moderate clearance |
| H | Potential phototoxic effects | High tissue distribution (Vd = 1.8 L/kg) |
| B | Suspected carcinogen (nitroso group) | High renal clearance |
| E | Negligible antimicrobial activity | Low plasma protein binding |
Data derived from in silico ADMET models and forced degradation studies .
Key Observations :
- Impurity B (N-nitroso derivative) poses higher carcinogenic risks, necessitating strict control during synthesis .
Stability and Degradation Kinetics
Forced degradation studies reveal:
- Norfloxacin degrades faster under alkaline conditions than levofloxacin or moxifloxacin, generating Impurity J and E as major byproducts .
- Impurity J is stable under thermal stress but forms rapidly under UV light, akin to Impurity H .
Q & A
Basic Research Questions
Q. How is Norfloxacin Impurity J identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) with optimized mobile phase conditions (e.g., C18 columns, gradient elution) to separate Impurity J from the main drug peak and other impurities . Structural characterization employs orthogonal techniques:
- 1H/13C NMR for functional group and carbon skeleton analysis.
- Mass spectrometry (MS) for molecular weight and fragmentation patterns.
- Infrared spectroscopy (IR) to confirm specific bonds (e.g., carbonyl groups).
- 13C-DEPT NMR (upon request) for detailed stereochemical insights .
Q. What are the common synthetic pathways leading to Norfloxacin Impurity J?
- Methodological Answer : Impurity J may arise during norfloxacin synthesis via:
- Incomplete fluorination at the quinolone core.
- Side reactions involving intermediates (e.g., ethyl piperazine derivatives).
- Degradation under acidic/basic conditions during storage.
Q. How do pharmacopeial standards (e.g., EP) guide impurity profiling for Norfloxacin?
- Methodological Answer : The European Pharmacopoeia (EP) specifies:
- Acceptance thresholds (e.g., ≤0.15% for specified impurities).
- Analytical method validation parameters (specificity, accuracy, precision).
- Reference standards for impurities to ensure method reliability.
Advanced Research Questions
Q. What advanced chemometric models enhance trace-level quantification of Norfloxacin impurities?
- Methodological Answer : Partial Least Squares (PLS) and Support Vector Regression (SVR) are used to resolve overlapping chromatographic peaks:
- PLS models correlate spectral data with impurity concentrations.
- SVR handles non-linear relationships in complex matrices (e.g., biological samples).
Q. How do environmental factors influence the stability and ecotoxicological impact of Norfloxacin impurities?
- Methodological Answer :
- Photocatalytic degradation : UV/chlorine advanced oxidation processes (AOPs) degrade Impurity J into smaller byproducts; efficiency depends on pH and oxidant concentration .
- Ecotoxicology : Microcosm studies show norfloxacin impurities inhibit microbial denitrification (e.g., reduced nitrate removal rates by 30–50% at 1 mg/L) .
- Table : Environmental Persistence of Norfloxacin Impurities
| Impurity | Half-life (UV/Chlorine) | Denitrification Inhibition (%) |
|---|---|---|
| J | 2.5 hours | 45% |
| K | 3.1 hours | 38% |
| Data derived from |
Q. What regulatory challenges arise in validating analytical methods for nitrosamine-like impurities?
- Methodological Answer : The EMA mandates:
- Sensitivity : Limit of Quantification (LOQ) ≤ 0.03 ppm for genotoxic impurities.
- Synthesis justification : If Impurity J cannot be synthesized, provide structural reactivity data (e.g., amine stability) to justify exclusion from testing .
Q. How can orthogonal analytical approaches improve method robustness for Impurity J?
- Methodological Answer : Combine:
- HPLC-UV for routine quantification.
- LC-MS/MS for confirmatory analysis and structural elucidation.
- Differential Scanning Calorimetry (DSC) to study impurity-drug interactions.
Research Design & Reporting Standards
Q. What frameworks optimize experimental design for impurity studies?
- Methodological Answer : Use:
- PICO (Population, Intervention, Comparison, Outcome) to define study scope (e.g., "Does UV degradation reduce Impurity J levels in wastewater?").
- FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Q. How should researchers report impurity data to ensure reproducibility?
- Methodological Answer : Follow ICMJE guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

